molecular formula C12H15ClN2O2 B2664926 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034430-63-0

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2664926
M. Wt: 254.71
InChI Key: YLTIGBNBPCLYKL-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

  • Synthesis and Larvicidal Activity of 1,3,4-oxadiazole Derivatives

    • Field : Chemistry, specifically organic synthesis and pest control .
    • Application : A new series of 1,3,4-oxadiazole derivatives with a 3-chloropyridin-2-yl-1H-pyrazole moiety was designed, synthesized, and characterized . These compounds were tested for their larvicidal activity.
    • Method : The compounds were synthesized and then tested against Helicoverpa armigera and Plutella xylostella .
    • Results : Some of the synthesized compounds showed remarkable larvicidal activity. In particular, the LC50 values of the most active compounds against P. xylostella were 46.5, 23.9, and 13.9 mg/dm3, and against Helicoverpa armigera were 88.3 and 69.5 mg/dm3 .
  • Heterocycles with One Nitrogen

    • Field : Organic Chemistry .
    • Application : Nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .
    • Method : The study focused on the literature survey of chemical diversity in the molecular framework .
    • Results : The study indicated that 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline 83 was found to be highly active against human breast cancer cells T47D, human colon cancer cells HCT116 and hepatocellular carcinoma cancer cells SNU398 .

properties

IUPAC Name

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9(16)15-6-3-10(4-7-15)17-12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTIGBNBPCLYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

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